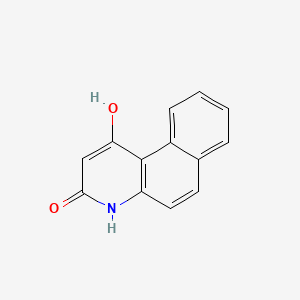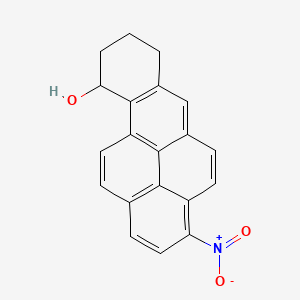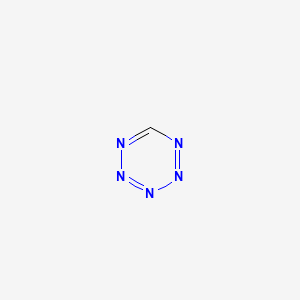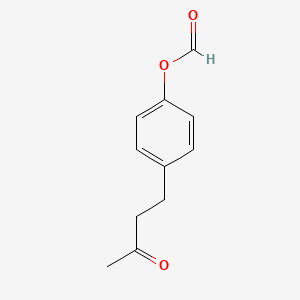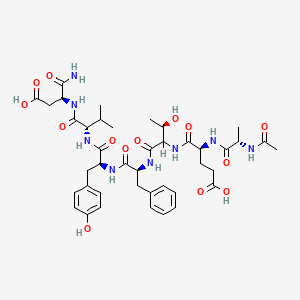
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 is a synthetic peptide composed of eight amino acids: alanine, glutamic acid, threonine, phenylalanine, tyrosine, valine, and aspartic acid. Peptides like this one are crucial in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) to confirm their structure and purity .
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism by which Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 exerts its effects depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing various signaling pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
- Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
- Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-Tyr-NH2
- Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)-NH2
Uniqueness
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications .
Properties
CAS No. |
134938-79-7 |
|---|---|
Molecular Formula |
C41H56N8O14 |
Molecular Weight |
884.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H56N8O14/c1-20(2)33(40(62)45-28(35(42)57)19-32(55)56)48-39(61)30(18-25-11-13-26(52)14-12-25)46-38(60)29(17-24-9-7-6-8-10-24)47-41(63)34(22(4)50)49-37(59)27(15-16-31(53)54)44-36(58)21(3)43-23(5)51/h6-14,20-22,27-30,33-34,50,52H,15-19H2,1-5H3,(H2,42,57)(H,43,51)(H,44,58)(H,45,62)(H,46,60)(H,47,63)(H,48,61)(H,49,59)(H,53,54)(H,55,56)/t21-,22+,27-,28-,29-,30-,33-,34?/m0/s1 |
InChI Key |
ZHHYCKAXPWCNTJ-CVESMWKKSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)


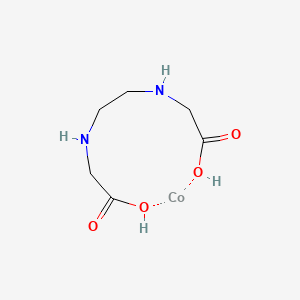
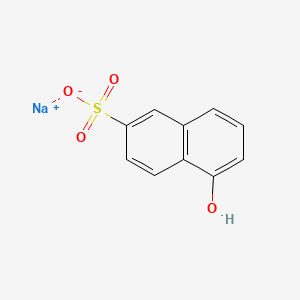
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
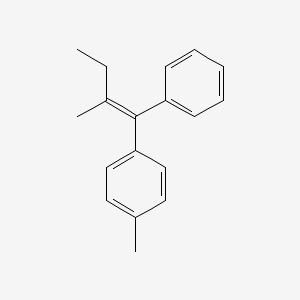
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
